molecular formula C14H16ClN3O B15217338 (6-Chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

(6-Chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B15217338
M. Wt: 277.75 g/mol
InChI Key: IFQWJQPPUGREON-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted indole ring and a piperazine moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 6-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Piperazine Attachment: The chlorinated indole is reacted with 4-methylpiperazine in the presence of a base like sodium hydride or potassium carbonate to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the methylpiperazine moiety contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

(6-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-8-10-2-3-11(15)9-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3

InChI Key

IFQWJQPPUGREON-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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